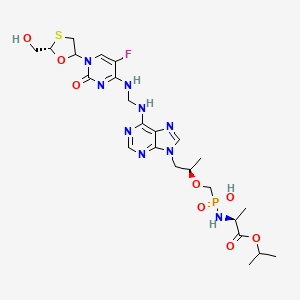
Emtricitabine Dephenyl Tenofovir Alafenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emtricitabine Dephenyl Tenofovir Alafenamide is a combination of two antiviral agents, Emtricitabine and Tenofovir Alafenamide. These compounds are primarily used in the treatment and prevention of HIV-1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), while Tenofovir Alafenamide is a nucleotide reverse transcriptase inhibitor (NtRTI). Together, they work to inhibit the replication of the HIV virus, thereby reducing the viral load in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine involves the use of a fluorinated cytidine analog
Industrial Production Methods: Industrial production of these compounds involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, adhering to stringent regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Emtricitabine and Tenofovir Alafenamide undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for their activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, the stability of these compounds can be tested under acidic, basic, and oxidative conditions to ensure their efficacy and safety .
Major Products Formed: The major products formed from these reactions are the active metabolites that inhibit the HIV reverse transcriptase enzyme. These metabolites are crucial for the antiviral activity of the compounds .
Applications De Recherche Scientifique
Emtricitabine Dephenyl Tenofovir Alafenamide has a wide range of scientific research applications. In medicine, it is used for the treatment and prevention of HIV-1 infection. It is also being studied for its potential use in the treatment of hepatitis B virus (HBV) infection . In biology, these compounds are used to study viral replication and the mechanisms of antiviral resistance . In chemistry, they serve as models for the development of new antiviral agents .
Mécanisme D'action
The mechanism of action of Emtricitabine and Tenofovir Alafenamide involves the inhibition of the HIV reverse transcriptase enzyme. Emtricitabine, a cytidine analog, is incorporated into the viral DNA, causing chain termination. Tenofovir Alafenamide, an adenosine analog, undergoes intracellular metabolism to form tenofovir diphosphate, which also inhibits the reverse transcriptase enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Emtricitabine and Tenofovir Disoproxil Fumarate
- Bictegravir, Emtricitabine, and Tenofovir Alafenamide
- Dolutegravir, Emtricitabine, and Tenofovir Disoproxil Fumarate
Uniqueness: Emtricitabine Dephenyl Tenofovir Alafenamide is unique due to its improved safety profile and higher efficacy compared to similar compounds. Tenofovir Alafenamide, in particular, has been shown to have better renal and bone safety compared to Tenofovir Disoproxil Fumarate .
Propriétés
Formule moléculaire |
C24H35FN9O8PS |
|---|---|
Poids moléculaire |
659.6 g/mol |
Nom IUPAC |
[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C24H35FN9O8PS/c1-13(2)41-23(36)15(4)32-43(38,39)12-40-14(3)5-33-11-30-19-21(28-10-29-22(19)33)27-9-26-20-16(25)6-34(24(37)31-20)17-8-44-18(7-35)42-17/h6,10-11,13-15,17-18,35H,5,7-9,12H2,1-4H3,(H,26,31,37)(H,27,28,29)(H2,32,38,39)/t14-,15+,17?,18+/m1/s1 |
Clé InChI |
VRYUFPOJFNCDBJ-COJCKYOVSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)O |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


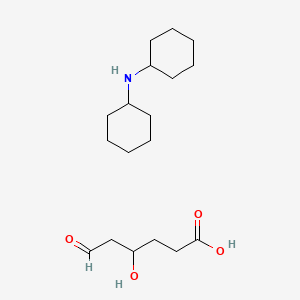
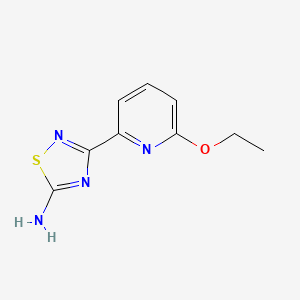

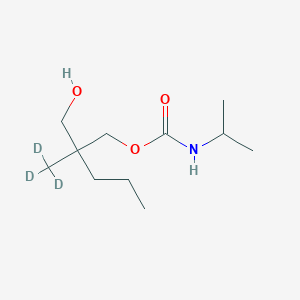
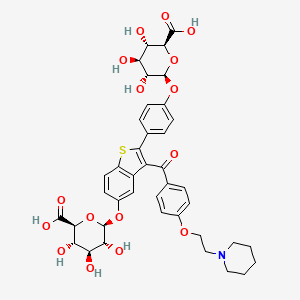
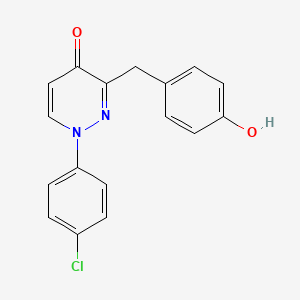
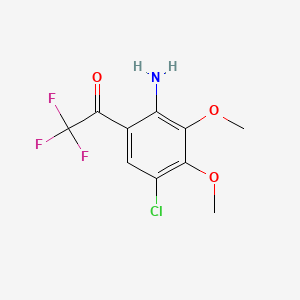
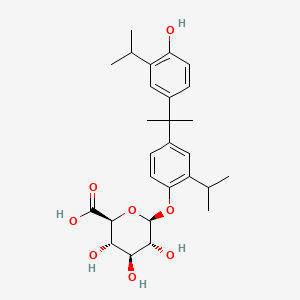

![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
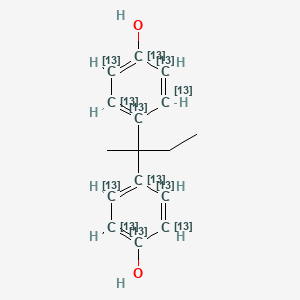
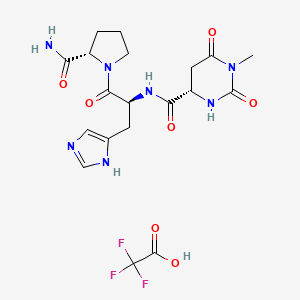
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
